

A Technical Guide to the Molecular and Biological Profile of Girinimbine (C₁₈H₁₇NO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Girinimbine*

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Abstract: **Girinimbine**, a carbazole alkaloid with the molecular formula C₁₈H₁₇NO, is a significant phytochemical isolated primarily from the curry tree (*Murraya koenigii*). This document provides a comprehensive technical overview of **Girinimbine**, consolidating its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its potent anticancer and anti-inflammatory activities, supported by diagrams of key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Molecular and Physicochemical Properties

Girinimbine is classified as a pyranocarbazole alkaloid.^[1] Its fundamental properties are crucial for its identification, synthesis, and formulation in research and development settings. Quantitative data for **Girinimbine** are summarized in Table 1.

Table 1: Physicochemical and Identification Data for **Girinimbine**

Property	Value	Reference(s)
Molecular Formula	C18H17NO	[2][3]
Molecular Weight	263.34 g/mol	[2][3]
IUPAC Name	3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole	[2]
CAS Number	23095-44-5	[2]
Appearance	White crystals / Yellow solid	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[1][4]
IC50 (HepG2 cells, 72h)	40 μ M	[5]
IC50 (A549 cells)	19.01 μ M	[6]

Structural Elucidation and Spectroscopic Profile

The structure of **Girinimbine** has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7] The spectral data provide a unique fingerprint for the molecule's confirmation.

Table 2: ^1H -NMR and ^{13}C -NMR Spectral Data for **Girinimbine** (in CD_3OD)

Position	¹³ C-NMR (δ in ppm)	¹ H-NMR (δ in ppm, J in Hz)
1	118.1	7.82 (d, J=7.8)
2	122.3	7.15 (t, J=7.8)
3	119.5	7.32 (t, J=7.8)
4	110.5	7.95 (d, J=7.8)
4a	139.8	-
5	116.2	-
5a	120.4	-
6	124.5	7.18 (s)
7	145.2	-
8	115.9	6.55 (d, J=9.8)
9	126.8	5.55 (d, J=9.8)
10	76.9	-
10-Me	27.0	1.42 (s)
11a	149.2	-
11b	121.5	-
5-Me	16.3	2.25 (s)
NH	-	10.5 (br s)

Data adapted from spectroscopic analysis reports.[7]

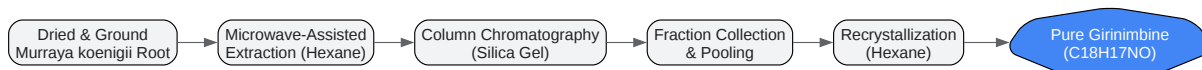
Experimental Protocols

Isolation and Purification of Girinimbine from *Murraya koenigii*

This protocol details a standard method for the extraction and isolation of **Girinimbine** from its natural source, ensuring high purity for experimental use.

Methodology:

- **Preparation:** Air-dried and ground root samples of *Murraya koenigii* are used as the starting material.
- **Extraction:** The ground material is subjected to microwave-assisted extraction (e.g., 300 W at 45°C for 1 hour) sequentially with hexane.
- **Chromatography:** The resulting hexane extract is concentrated and subjected to column chromatography over silica gel. A gradient solvent system of hexane and ethyl acetate (e.g., starting from 95:5) is used for elution.
- **Fraction Collection:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those showing the presence of **Girinimbine** are combined.
- **Recrystallization:** The combined fractions are further purified by re-chromatography and subsequent recrystallization from hexane to yield pure, white crystals of **Girinimbine**.



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Caption: Standard laboratory workflow for the isolation of **Girinimbine**.

Analytical Characterization

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 500 or 600 MHz spectrometer. Samples are dissolved in deuterated solvents like CD_3OD or CDCl_3 .^{[8][9]}
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of **Girinimbine**.^[10]

Biological Activity and Mechanisms of Action

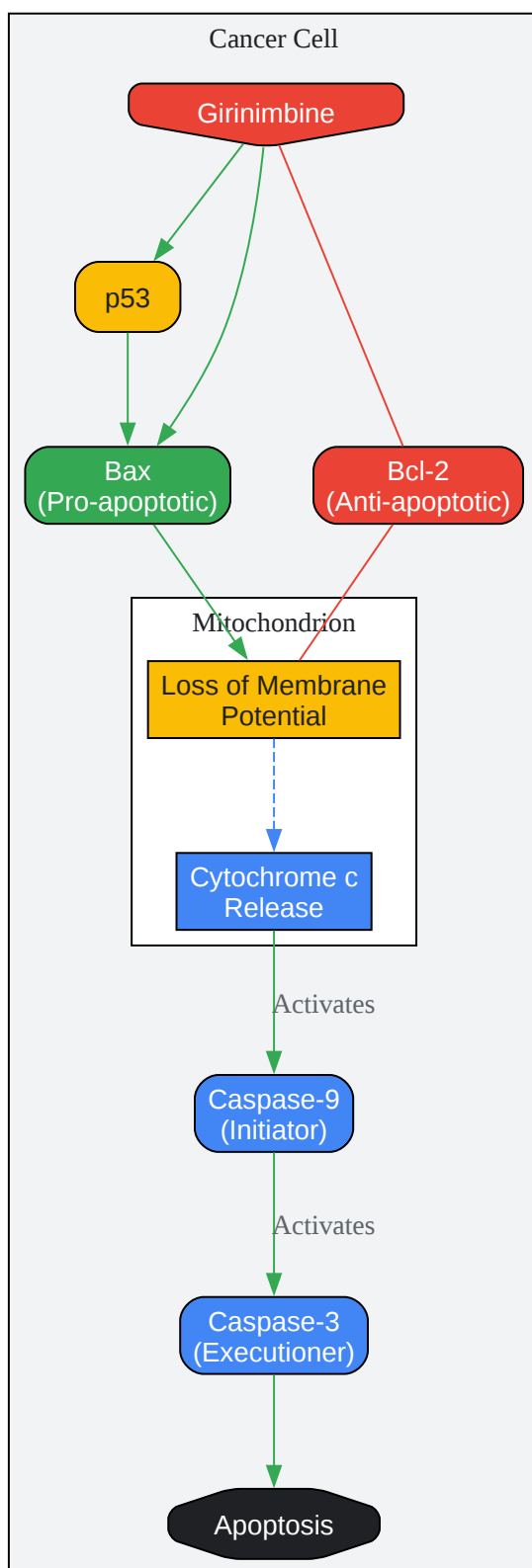
Girinimbine exhibits a wide spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.[\[1\]](#)[\[5\]](#)

Anticancer Activity: Induction of Apoptosis

Girinimbine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including colon, lung, and breast cancer.[\[11\]](#)[\[12\]](#)[\[13\]](#) The primary mechanism involves the intrinsic or mitochondrial pathway.

Key Mechanistic Steps:

- **Modulation of Bcl-2 Family Proteins:** **Girinimbine** upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[\[4\]](#)[\[12\]](#)
- **Mitochondrial Disruption:** This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[\[4\]](#)[\[11\]](#)
- **Caspase Activation:** Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[\[4\]](#)[\[12\]](#)
- **Cell Cycle Arrest:** The compound also induces cell cycle arrest at the G0/G1 phase, an effect associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27.[\[4\]](#)[\[12\]](#)
- **p53 Upregulation:** The tumor suppressor protein p53 is significantly upregulated following **Girinimbine** treatment, further promoting the apoptotic process.[\[11\]](#)[\[12\]](#)



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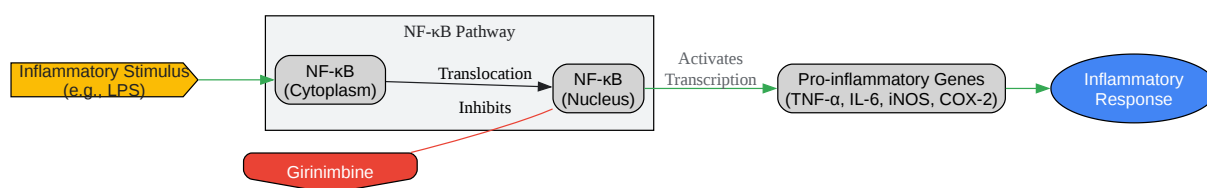
Caption: Girinimbine-induced intrinsic apoptosis signaling pathway.

Anti-inflammatory Activity

Girinimbine demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[12][14]

Key Mechanistic Steps:

- **Inhibition of Pro-inflammatory Mediators:** It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][15]
- **Suppression of NF-κB Pathway:** A primary mechanism is the inhibition of Nuclear Factor-kappa B (NF-κB) translocation from the cytoplasm to the nucleus. This prevents the transcription of pro-inflammatory genes.[4]
- **Reduction of Cytokines:** The compound reduces levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15]
- **COX-2 Inhibition:** **Girinimbine** has shown selective suppressing effects on the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain, without affecting COX-1.[15]



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Caption: Anti-inflammatory mechanism of **Girinimbine** via NF-κB inhibition.

Conclusion

Girinimbine (C₁₈H₁₇NO) is a well-characterized carbazole alkaloid with a robust profile of biological activities. Its potent ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its significant therapeutic potential. The detailed molecular data, established experimental protocols, and elucidated mechanisms of action presented in this guide provide a solid foundation for further research and development of **Girinimbine** as a lead compound in oncology and inflammatory disease therapy.[12][16]

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- To cite this document: BenchChem. [A Technical Guide to the Molecular and Biological Profile of Girinimbine (C₁₈H₁₇NO)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212953#understanding-the-basic-molecular-formula-of-girinimbine-c18h17no]

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